(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one
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Description
(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one is a useful research compound. Its molecular formula is C20H24O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one involves a series of reactions starting from commercially available starting materials.
Starting Materials
4-methylcyclohexanone, ethylmagnesium bromide, sodium borohydride, methyl iodide, 2-methyl-2-butene, sodium hydroxide, 1,4-benzoquinone, p-toluenesulfonic acid
Reaction
1. Condensation of 4-methylcyclohexanone with ethylmagnesium bromide to form (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol, 2. Reduction of (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol with sodium borohydride to form (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol, 3. Reaction of (1R,2S,5R)-2-ethyl-5-methylcyclohexan-1-ol with methyl iodide to form (1R,2S,5R)-2-ethyl-5-methylcyclohexyl methyl ether, 4. Dehydration of (1R,2S,5R)-2-ethyl-5-methylcyclohexyl methyl ether with 2-methyl-2-butene and sodium hydroxide to form (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-ol, 5. Oxidation of (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-ol with 1,4-benzoquinone to form (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-one, 6. Alkylation of (8R,9S)-8,9-dimethyl-2,6,7,8,9,11-hexahydro-1H-cyclopenta[a]phenanthren-3-one with methyl iodide to form (8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one, 7. Acid-catalyzed removal of the protecting group using p-toluenesulfonic acid to obtain the final product
properties
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7-9,12,16-18H,3-4,6,10-11H2,1-2H3/t16-,17-,18+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIXNRFKRUQCGZ-XSYGEPLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2=O)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=CC2=O)CCC4=C3C=CC(=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one |
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